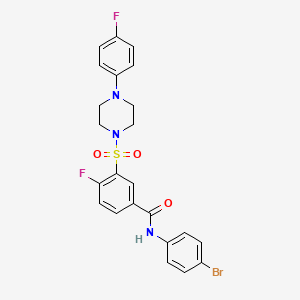

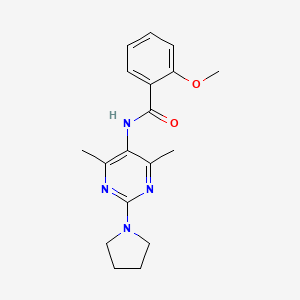

N-(4-bromophenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

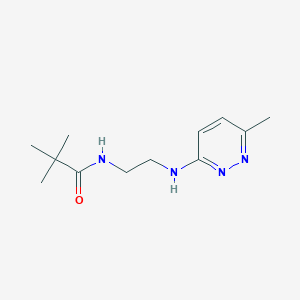

The compound N-(4-bromophenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups. The molecule contains a benzamide core, which is a common feature in many pharmacologically active compounds. The presence of sulfonyl and piperazinyl groups suggests potential for interaction with various biological targets, such as enzymes or receptors. The fluorine atoms could enhance the compound's metabolic stability and influence its binding affinity to targets .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that introduce various functional groups to a core structure. For instance, the synthesis of sulfonamide derivatives incorporating piperazinyl-ureido moieties involves using a lead molecule and modifying it with a substituted piperazine fragment . Similarly, the synthesis of N-benzyl-3-(S)-(+)-(4-fluorophenyl)-1,4-oxazin-2-one through a crystallization-induced asymmetric transformation indicates the complexity and precision required in synthesizing such molecules . Although the exact synthesis of the compound is not detailed, these studies provide insight into the methodologies that could be applied.

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been studied using density functional theory (DFT), which allows for the optimization of the molecule and the calculation of vibrational frequencies and potential energy distribution (PED). Electronic properties such as HOMO-LUMO, UV-Vis, and MEP maps can be contemplated to understand the reactivity and interaction potential of the molecule . These analyses are crucial for predicting the behavior of the compound in biological systems.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be characterized by their ability to undergo derivatization, as seen with the sulfonate reagent used for analytical derivatization in liquid chromatography . The presence of a tertiary amino function in the piperazine moiety allows for removal after derivatization by acid treatment, indicating potential for selective reactions under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized using various spectroscopic techniques. For example, the characterization of new benzamide derivatives is typically performed using 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis . These techniques provide detailed information about the molecular structure, purity, and potential impurities of the synthesized compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- N-(4-bromophenyl)-4-fluoro-3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide, and related compounds have been synthesized and evaluated for various biological activities. For instance, compounds involving 4-fluorophenyl substituted urea have shown potent antimicrobial activities (Reddy et al., 2013).

Chemical Synthesis

- The synthesis processes of related compounds involve complex chemical reactions. For example, the synthesis of flunarizine, a drug with a similar structure, uses 1-[bis(4-fluorophenyl)methyl]piperazine as a key intermediate (Shakhmaev et al., 2016).

Structural Analysis

- Advanced techniques like crystal structure studies and Hirshfeld surface analysis have been employed to understand the molecular structure of related piperazine derivatives. These analyses provide insights into the reactive sites and intermolecular contacts of the molecules (Kumara et al., 2017).

Antiviral and Antimicrobial Potentials

- Certain derivatives have shown promising antiviral activities against viruses like Tobacco mosaic virus (TMV) and significant antimicrobial activities against various strains (Reddy et al., 2013).

Glycine Transporter-1 Inhibitors

- Some benzamide inhibitors related to this compound have been explored for their potential in inhibiting Glycine Transporter-1, with promising in vitro and in vivo results (Cioffi et al., 2016).

Inhibitors of HIV-1 Attachment

- Derivatives of this compound have been characterized as potent inhibitors of HIV-1 attachment, interfering with the interaction of viral gp120 with host cell receptors (Wang et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-4-fluoro-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20BrF2N3O3S/c24-17-2-6-19(7-3-17)27-23(30)16-1-10-21(26)22(15-16)33(31,32)29-13-11-28(12-14-29)20-8-4-18(25)5-9-20/h1-10,15H,11-14H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMABZJROTZUNQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrF2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3002312.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B3002314.png)

![N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B3002317.png)

![2-chloro-N-[4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B3002320.png)

![N-benzyl-2-(3-oxo-5-((2-oxo-2-(phenethylamino)ethyl)thio)-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B3002330.png)

![N-(3-chloro-4-methylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3002332.png)